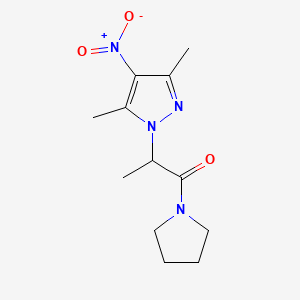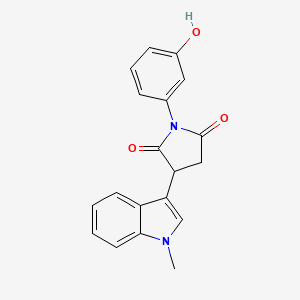
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one
Vue d'ensemble
Description
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by its unique structural features, including the presence of a nitro group, a pyrrolidinyl group, and multiple methyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 3,5-dimethyl-4-nitro-1H-pyrazole with 1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups in place of the methyl groups.
Applications De Recherche Scientifique
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dimethyl-4-nitro-1H-pyrazole: Lacks the pyrrolidinyl group but shares the pyrazole core and nitro group.
1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl chloride: Contains the pyrrolidinyl group but lacks the pyrazole core.
4,5-dimethyl-1,3-dioxol-2-one: Another heterocyclic compound with different functional groups.
Uniqueness
2-(3,5-Dimethyl-4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro group and the pyrrolidinyl group distinguishes it from other pyrazole derivatives and contributes to its diverse applications in research and industry.
Propriétés
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-8-11(16(18)19)9(2)15(13-8)10(3)12(17)14-6-4-5-7-14/h10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDAEHZXKFEBGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)N2CCCC2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-9H-fluorene-2-sulfonamide](/img/structure/B4214302.png)
![N-[(3-methyl-2-thienyl)methyl]-2-(2-oxoazepan-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B4214315.png)
![ethyl 5-propyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4214321.png)
![ethyl 4-amino-2-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4214327.png)



![Methyl 5-[[5-(2-ethoxyphenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B4214347.png)
![(2-aminoethyl)[2-nitro-4-(10H-phenothiazin-10-ylcarbonyl)phenyl]amine](/img/structure/B4214350.png)
![5-chloro-N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}-2-methoxybenzamide](/img/structure/B4214356.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-5-bromo-2-furamide](/img/structure/B4214358.png)
![1-Bromo-2-methoxy-4-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B4214403.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B4214404.png)
![2-[(2-isopropoxybenzyl)amino]-1-butanol hydrochloride](/img/structure/B4214415.png)
